molecular formula C22H22N2O5S B2824024 (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 900135-07-1

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2824024
CAS No.: 900135-07-1
M. Wt: 426.49
InChI Key: KWHUWJSZBPSBTA-UYRXBGFRSA-N
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Description

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidinedione core, a benzylidene group, and a dimethoxyphenethyl side chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves the following steps:

    Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinedione core and benzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethoxyphenethyl Side Chain: The final step involves the acylation of the intermediate product with 3,4-dimethoxyphenethylamine using an appropriate acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzylidene oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: It may be explored for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It could exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine

    Antidiabetic Agents: Thiazolidinedione derivatives are known for their antidiabetic properties, and this compound may be investigated for similar effects.

    Anti-inflammatory Agents: The compound may possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

Industry

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The benzylidene group may contribute to the compound’s ability to inhibit certain enzymes, while the dimethoxyphenethyl side chain could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.

    Troglitazone: A thiazolidinedione that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.

Uniqueness

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is unique due to its specific structural features, such as the benzylidene group and the dimethoxyphenethyl side chain, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinedione derivatives.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-17-9-8-16(12-18(17)29-2)10-11-23-20(25)14-24-21(26)19(30-22(24)27)13-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHUWJSZBPSBTA-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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